Methyl 2-ethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate typically involves multicomponent reactions (MCRs) which are known for their efficiency in generating molecular diversity and complexity . One common method involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. This method involves the direct coupling of the C(sp3)–H bond of 1,2,3,4-tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
the principles of green chemistry and sustainable synthetic methodologies are often applied to improve atom economy, selectivity, and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or TBHP.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Various nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Methyl 2-ethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-ethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate involves its interaction with various molecular targets and pathways. It is known to function as a neuroprotectant by inhibiting monoamine oxidase (MAO) and scavenging free radicals . Additionally, it may antagonize the glutamatergic system, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and ability to inhibit MAO.
Ethyl 1,2,3,4-tetrahydro-1-isoquinolinecarboxylate: Similar in structure and used in similar applications.
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Another derivative with applications in medicinal chemistry.
Uniqueness
Methyl 2-ethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and synthetic utility compared to other tetrahydroisoquinoline derivatives .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 2-ethyl-3,4-dihydro-1H-isoquinoline-5-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-3-14-8-7-11-10(9-14)5-4-6-12(11)13(15)16-2/h4-6H,3,7-9H2,1-2H3 |
InChI Key |
RVRVWRRQXBUGSM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C(C1)C=CC=C2C(=O)OC |
Origin of Product |
United States |
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